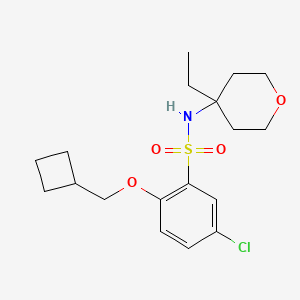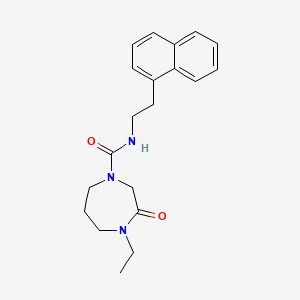
5-chloro-2-(cyclobutylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(cyclobutylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with a chloro-substituted benzene ring, a cyclobutylmethoxy group, and an ethyloxan-4-yl group attached to a sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(cyclobutylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide typically involves multiple steps:
Formation of the cyclobutylmethoxy intermediate: This step involves the reaction of cyclobutylmethanol with an appropriate halogenating agent to form cyclobutylmethoxy halide.
Nucleophilic substitution: The cyclobutylmethoxy halide is then reacted with 5-chloro-2-hydroxybenzenesulfonamide under basic conditions to form the desired ether linkage.
Introduction of the ethyloxan-4-yl group: The final step involves the reaction of the intermediate with 4-ethyloxan-4-amine under suitable conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Selection of solvents and reagents: Using high-purity solvents and reagents to minimize impurities.
Reaction conditions: Optimizing temperature, pressure, and reaction time to maximize yield.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(cyclobutylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
5-chloro-2-(cyclobutylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It may be explored as a potential antimicrobial or anti-inflammatory agent due to its sulfonamide structure.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-chloro-2-(cyclobutylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The compound may also interact with cellular pathways, affecting processes such as cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(cyclopropylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide: Similar structure with a cyclopropyl group instead of a cyclobutyl group.
5-chloro-2-(cyclobutylmethoxy)-N-(4-methyloxan-4-yl)benzenesulfonamide: Similar structure with a methyl group instead of an ethyl group on the oxan ring.
Uniqueness
5-chloro-2-(cyclobutylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the cyclobutylmethoxy group and the ethyloxan-4-yl group may enhance its binding affinity to biological targets and influence its pharmacokinetic properties.
Properties
IUPAC Name |
5-chloro-2-(cyclobutylmethoxy)-N-(4-ethyloxan-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO4S/c1-2-18(8-10-23-11-9-18)20-25(21,22)17-12-15(19)6-7-16(17)24-13-14-4-3-5-14/h6-7,12,14,20H,2-5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKYZHWTJLZYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCOCC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-Oxaspiro[4.5]decan-2-ylmethyl)-4-pyridin-3-ylsulfonylpiperazine](/img/structure/B6771806.png)
![2-Methyl-5-[4-(1-oxaspiro[4.5]decan-2-ylmethyl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B6771812.png)
![2-(methoxymethyl)-N-spiro[5.5]undecan-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B6771826.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6771830.png)

![3-[(5-Tert-butyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B6771837.png)
![2,2-dimethyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B6771847.png)
![6-methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazine-4-carboxamide](/img/structure/B6771850.png)
![(1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[methyl(1,3-thiazol-4-ylmethyl)amino]pyridin-3-yl]methanone](/img/structure/B6771851.png)
![4-[1-[1-(1-cyclohexyltetrazol-5-yl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B6771859.png)
![N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4,4-diethylazepane-1-carboxamide](/img/structure/B6771864.png)
![1-[2-[4-(1-Oxaspiro[4.5]decan-2-ylmethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6771870.png)
![N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-6-methylpyridazine-4-carboxamide](/img/structure/B6771879.png)
![2-[5-Chloro-2-(cyclobutylmethoxy)phenyl]sulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole](/img/structure/B6771880.png)
